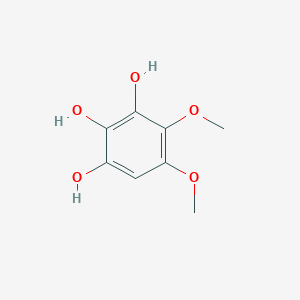
4,5-Dimethoxybenzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2,3-triol typically involves the hydroxylation of 4,5-dimethoxybenzene derivatives. One common method is the demethylation of 4,5-dimethoxybenzene-1,2-diol using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like veratrole (1,2-dimethoxybenzene). The process includes selective hydroxylation and demethylation steps, often optimized for yield and purity .
化学反应分析
Types of Reactions: 4,5-Dimethoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides, under Lewis acid catalysis (AlCl3, FeCl3).
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
科学研究应用
4,5-Dimethoxybenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of 4,5-Dimethoxybenzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to apoptosis in cancer cells
相似化合物的比较
Catechol (1,2-dihydroxybenzene): Similar structure but lacks methoxy groups.
Resorcinol (1,3-dihydroxybenzene): Similar structure but hydroxyl groups are in different positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but hydroxyl groups are para to each other.
Uniqueness: 4,5-Dimethoxybenzene-1,2,3-triol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields .
属性
分子式 |
C8H10O5 |
|---|---|
分子量 |
186.16 g/mol |
IUPAC 名称 |
4,5-dimethoxybenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O5/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3,9-11H,1-2H3 |
InChI 键 |
ZPWGLQLUZCIZLI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


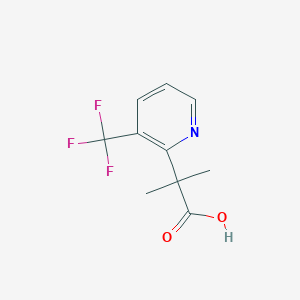
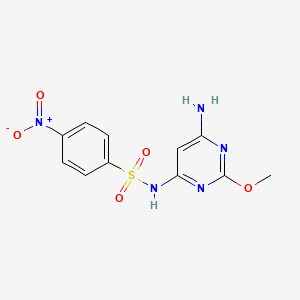
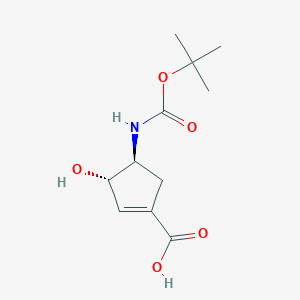
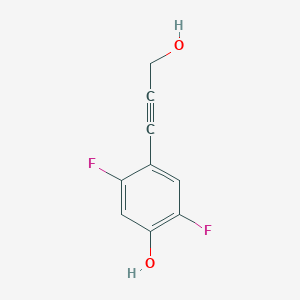
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
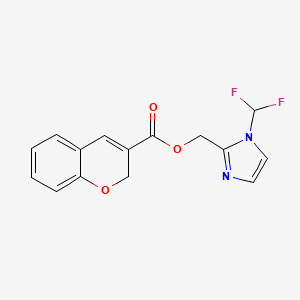
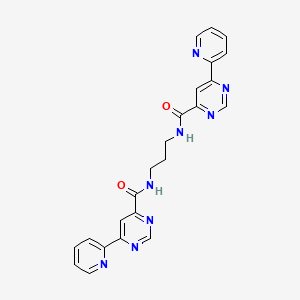

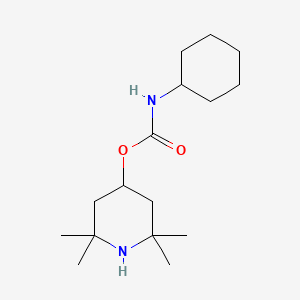
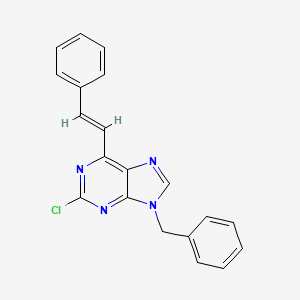
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
